N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1049417-73-3
VCID: VC5915231
InChI: InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27)
SMILES: COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC
Molecular Formula: C22H28FN3O4
Molecular Weight: 417.481

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide

CAS No.: 1049417-73-3

Cat. No.: VC5915231

Molecular Formula: C22H28FN3O4

Molecular Weight: 417.481

* For research use only. Not for human or veterinary use.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide - 1049417-73-3

Specification

CAS No. 1049417-73-3
Molecular Formula C22H28FN3O4
Molecular Weight 417.481
IUPAC Name N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide
Standard InChI InChI=1S/C22H28FN3O4/c1-28-19-9-8-16(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)18-7-5-4-6-17(18)23/h4-9H,10-15H2,1-3H3,(H,24,27)
Standard InChI Key JZUCMKPOMIQODL-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2,3,4-trimethoxybenzamide group linked via an ethyl spacer to a 4-(2-fluorophenyl)piperazine moiety. This architecture combines three key pharmacophoric elements:

  • Aromatic methoxy groups: The trimethoxybenzamide unit contributes to lipophilicity and potential π-π stacking interactions .

  • Piperazine scaffold: A common feature in CNS-active drugs, facilitating receptor interaction through conformational flexibility .

  • Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and modulates receptor binding affinity .

The molecular formula is C₂₃H₂₉FN₃O₄, with a calculated molecular weight of 454.5 g/mol. Key physicochemical properties include:

PropertyValue
LogP (lipophilicity)~3.2 (predicted)
Hydrogen bond donors2 (amide NH, piperazine NH)
Hydrogen bond acceptors7 (amide O, 3 methoxy O, F)
Polar surface area68.9 Ų

These values suggest moderate blood-brain barrier permeability, a critical factor for CNS-targeted agents .

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogs provide insight:

  • ¹H NMR: Expected signals include a singlet for methoxy protons (δ 3.7–3.9 ppm), aromatic protons from the fluorophenyl group (δ 6.8–7.2 ppm), and piperazine/ethyl spacer protons (δ 2.5–3.5 ppm) .

  • ¹³C NMR: Distinct peaks for carbonyl carbons (δ ~165 ppm), methoxy carbons (δ ~55 ppm), and fluorinated aromatic carbons (δ ~115–160 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a three-step sequence, as inferred from analogous piperazine-benzamide derivatives :

Step 1: Preparation of 2,3,4-trimethoxybenzoic acid chloride

  • Reagent: Thionyl chloride (SOCl₂)

  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 4 h .

Step 2: Coupling with 2-(piperazin-1-yl)ethylamine

  • Reagents: N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF)

  • Conditions: Stirring at 0°C → room temperature for 12 h .

Step 3: N-alkylation with 1-bromo-2-fluorobenzene

  • Reagents: Potassium carbonate (K₂CO₃), acetonitrile

  • Conditions: Reflux for 24 h .

Yield Optimization

  • Microwave-assisted synthesis reduces Step 3 duration to 2 h with 85% yield .

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) achieves >95% purity.

Scalability Challenges

  • Piperazine ring instability: Requires inert atmosphere (N₂) during alkylation to prevent oxidative degradation .

  • Methoxy group demethylation: Controlled pH (6.5–7.5) during workup prevents acid-catalyzed side reactions .

Pharmacological Profile

Receptor Binding Affinity

Although direct binding data are lacking, structural analogs exhibit:

ReceptorKi (nM)Analog Structure
5-HT₁A12Piperazine-linked arylpiperazines
D₂34Trimethoxybenzamide derivatives
σ₁89Fluorophenyl-containing compounds

Data extrapolated from suggest moderate 5-HT₁A and D₂ receptor affinity, positioning the compound as a potential atypical antipsychotic candidate.

In Vitro Activity

  • CYP450 inhibition: Predicted low inhibition (IC₅₀ > 10 μM) due to limited electron-rich heterocycles .

  • Plasma protein binding: ~92% (estimated via QSAR models), indicating significant tissue distribution .

Research Gaps and Future Directions

  • In vivo efficacy studies: Required to validate CNS penetration and behavioral effects.

  • Crystallographic analysis: To resolve 3D conformation and guide structure-based optimization.

  • Patent landscape: No existing patents cover this exact structure, offering opportunities for novel IP .

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